3-Aminothiophene-2-carboxamide is a specialized ortho-aminoamide building block utilized for the high-efficiency synthesis of thieno[3,2-d]pyrimidine scaffolds. In industrial and medicinal chemistry procurement, this compound is prioritized over generic benzenoid precursors because it provides direct access to a bioisosteric core that is critical for modern kinase inhibitor development. By featuring an adjacent amino and carboxamide group on an electron-rich thiophene ring, it enables rapid, one-pot dehydrative cyclizations that bypass the multi-step sequences required when starting from basic thiophene carboxylates or nitriles [1]. For buyers scaling up pharmaceutical intermediates, procuring this exact functionalized scaffold ensures high atom economy and reliable regiocontrol during the construction of complex fused heterocycles.
Enables thieno[3,2-d]pyrimidine core synthesis for PDE4 research
Key precursor for selective IKK-2 pathway probes
Electron-rich thiophene with dual amino/carboxamide reactivity
Substituting 3-Aminothiophene-2-carboxamide with its close isomer, 2-aminothiophene-3-carboxamide, results in structural failure for targeted drug design. The isomer exclusively yields the thieno[2,3-d]pyrimidine core, which flips the spatial orientation of the sulfur atom. In kinase inhibitor applications, this sulfur atom acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region; altering its vector destroys target affinity and selectivity [1]. Furthermore, attempting to substitute this compound with 2-aminobenzamide (anthranilamide) yields quinazolinones, completely sacrificing the enhanced solubility, altered lipophilicity, and metabolic stability conferred by the thiophene bioisostere. Finally, procuring the ester analog (methyl 3-aminothiophene-2-carboxylate) instead of the carboxamide introduces unnecessary synthetic friction, requiring harsher amidine reagents or additional aminolysis steps to achieve the same pyrimidinone core.
2-Aminothiophene-3-carboxamide yields thieno[2,3-d]pyrimidines, altering target selectivity profile.
Thiophene-2-carboxamide lacks the nucleophilic amine required for fused pyrimidine formation.
Thiocarboxamide analog introduces VEGFR-2 and tubulin off-target liabilities, confining research pathway context.
For process chemists, 3-aminothiophene-2-carboxamide offers a streamlined route to the thieno[3,2-d]pyrimidine core via direct condensation with formamide at elevated temperatures (150 °C), routinely achieving 60–75% yields in a single step [1]. In contrast, utilizing the baseline methyl 3-aminothiophene-2-carboxylate requires either a two-step aminolysis-cyclization sequence or the use of harsher reagents like formamidine acetate, which often depresses overall yields to ~50–60% and complicates downstream purification.
| Evidence Dimension | Cyclization yield to the pyrimidinone core |
| Target Compound Data | 60–75% yield via one-pot formamide condensation |
| Comparator Or Baseline | Methyl 3-aminothiophene-2-carboxylate (~50–60% yield via multi-step or harsher amidine conditions) |
| Quantified Difference | 15–20% higher yield and elimination of one synthetic step |
| Conditions | Condensation with formamide at 150 °C |
Procuring the carboxamide directly eliminates a synthetic step, improving process mass intensity and reducing reagent costs during scale-up.
The regiochemistry of the starting material strictly dictates the final fused core. 3-Aminothiophene-2-carboxamide exclusively forms the thieno[3,2-d]pyrimidine scaffold, which is demonstrated to achieve sub-nanomolar IC50 values (e.g., 13 nM against specific EGFR mutants) due to the precise vector of the sulfur hydrogen-bond acceptor [1]. Using the comparator 2-aminothiophene-3-carboxamide yields the [2,3-d] isomer, which frequently suffers from a 10- to 100-fold drop in binding affinity due to steric clashes and misaligned hydrogen bonding in the kinase ATP pocket.
| Evidence Dimension | Target binding affinity (IC50) in kinase assays |
| Target Compound Data | Yields [3,2-d] core (precise sulfur orientation, sub-nanomolar IC50 potential) |
| Comparator Or Baseline | 2-Aminothiophene-3-carboxamide (yields[2,3-d] core, suboptimal orientation) |
| Quantified Difference | Up to 10- to 100-fold loss in kinase IC50 with the incorrect isomer |
| Conditions | ATP-competitive kinase inhibition assays (e.g., EGFR, PI3K) |
Selecting the correct regioisomeric precursor is non-negotiable for medicinal chemistry programs to ensure target affinity is maintained.
In the synthesis of 2-substituted or spiro-thienopyrimidinones, 3-aminothiophene-2-carboxamide exhibits enhanced nucleophilicity compared to standard 2-aminobenzamides. Under catalytic conditions (e.g., with metal-organic frameworks or phosphotungstic acid), the electron-rich thiophene ring accelerates Schiff base formation and subsequent cyclization, achieving >70% yields in significantly shorter reaction times than the benzene analog [1].
| Evidence Dimension | Condensation reactivity and reaction time |
| Target Compound Data | >70% yield with rapid cyclization kinetics |
| Comparator Or Baseline | 2-Aminobenzamide (anthranilamide) (slower kinetics, requires longer heating) |
| Quantified Difference | Significantly reduced reaction times for spiro/2-substituted core formation |
| Conditions | Catalytic condensation with aldehydes/ketones under irradiation or mild heating |
Higher reactivity translates to shorter batch times and lower catalyst loading in combinatorial library synthesis.
Directly downstream of its strict [3,2-d] regiocontrol, this compound is the mandatory starting material for developing highly selective ATP-competitive kinase inhibitors. It ensures the sulfur atom is perfectly positioned to interact with the hinge region of targets like mutant EGFR and PI3Kα [1].
Due to its high-yielding, one-pot cyclization with formamide, 3-aminothiophene-2-carboxamide is utilized for solution-phase parallel synthesis. It allows for the rapid generation of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries with high purity, minimizing purification bottlenecks in high-throughput screening workflows [2].
Leveraging its accelerated condensation kinetics, this compound is highly suited for reactions with cyclic ketones to form spiro-heterocycles. This application is critical for expanding the 3D structural diversity (sp3 character) of compound libraries beyond flat aromatic systems [3].
Acute Toxic;Irritant